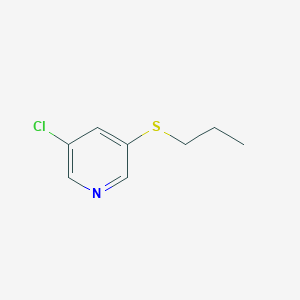
3-Chloro-5-(propylsulfanyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(propylsulfanyl)pyridine is an organic compound belonging to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the third position and a propylsulfanyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(propylsulfanyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the propylsulfanyl group. One common method involves the reaction of 3-chloropyridine with propylthiol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. For example, the use of microchannel reactors allows for precise control of reaction conditions, leading to higher yields and reduced byproduct formation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(propylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Scientific Research Applications
3-Chloro-5-(propylsulfanyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(propylsulfanyl)pyridine involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The propylsulfanyl group can undergo metabolic transformations, influencing the compound’s overall activity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: Lacks the propylsulfanyl group, making it less versatile in certain reactions.
3,5-Dichloropyridine: Contains an additional chlorine atom, leading to different reactivity patterns.
3-(Propylsulfanyl)pyridine: Lacks the chlorine atom, affecting its ability to undergo certain substitution reactions.
Uniqueness
3-Chloro-5-(propylsulfanyl)pyridine is unique due to the presence of both a chlorine atom and a propylsulfanyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
89265-37-2 |
|---|---|
Molecular Formula |
C8H10ClNS |
Molecular Weight |
187.69 g/mol |
IUPAC Name |
3-chloro-5-propylsulfanylpyridine |
InChI |
InChI=1S/C8H10ClNS/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 |
InChI Key |
ACVRHYKVOLMETL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















